molecular formula C2H8ClN2OP B3382503 [amino(2-chloroethyl)phosphoryl]amine CAS No. 33513-64-3

[amino(2-chloroethyl)phosphoryl]amine

Cat. No.: B3382503
CAS No.: 33513-64-3
M. Wt: 142.52 g/mol
InChI Key: OYTIMBCELWNVRN-UHFFFAOYSA-N
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Description

[Amino(2-chloroethyl)phosphoryl]amine is a nitrogen-containing organophosphorus compound characterized by a phosphoryl group (P=O) linked to a 2-chloroethyl moiety and an amine group. The presence of both amino and phosphoryl groups may influence its reactivity, stability, and biological activity, distinguishing it from simpler nitrogen mustards.

Properties

IUPAC Name

1-chloro-2-diaminophosphorylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8ClN2OP/c3-1-2-7(4,5)6/h1-2H2,(H4,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTIMBCELWNVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)P(=O)(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614900
Record name P-(2-Chloroethyl)phosphonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33513-64-3
Record name P-(2-Chloroethyl)phosphonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(2-chloroethyl)phosphoryl]amine typically involves the reaction of 2-chloroethylamine with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using nitrogen or argon gas.

    Addition of Reagents: 2-chloroethylamine is added to a solution of phosphoryl chloride.

    Reaction Conditions: The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

[Amino(2-chloroethyl)phosphoryl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, phosphine derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

[Amino(2-chloroethyl)phosphoryl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [amino(2-chloroethyl)phosphoryl]amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The phosphoryl group can participate in phosphorylation reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Phosphoryl Group Influence: Unlike classical nitrogen mustards (e.g., HN1, HN2), this compound incorporates a phosphoryl group, which may enhance stability or enable targeted activation (e.g., enzymatic cleavage in prodrugs like cyclophosphamide) . highlights phosphorylated prodrugs with nitroimidazole moieties for hypoxia-selective activation, suggesting similar strategies could apply to the target compound.
  • Alkylating Activity : All compounds listed exhibit alkylating properties via 2-chloroethyl groups, which form reactive aziridinium intermediates that crosslink DNA . However, cyclophosphamide and ifosfamide require metabolic activation to release active metabolites, whereas HN1 and HN3 act directly .
  • Enzyme Interactions : Bis(2-chloroethyl)amine reversibly inhibits choline oxidase (mixed-competitive mechanism), a property leveraged in biosensors for mustard agent detection . Phosphorylated derivatives may exhibit reduced enzyme affinity due to steric or electronic effects.

Stability and Reactivity

  • Adduct Formation: HN-2 and HN-3 form stable adducts with nucleophilic amino acids (cysteine > lysine > histidine) . Phosphorylated analogs may exhibit altered adduction kinetics due to the phosphoryl group’s electron-withdrawing effects.
  • Thermal Properties : Cyclophosphamide’s phase transition enthalpy (fusion = 33.13 kJ/mol at 322.6 K) suggests moderate stability , whereas simpler mustards like HN1 may degrade faster under environmental conditions.

Biological Activity

[a​mino(2-chloroethyl)phosphoryl]amine is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

[a​mino(2-chloroethyl)phosphoryl]amine can be described structurally as containing a chloroethyl group attached to a phosphoryl amine. This configuration suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.

The biological activity of [a​mino(2-chloroethyl)phosphoryl]amine is primarily attributed to its ability to modify cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that compounds with similar structures often act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Inhibition of HDACs

In studies involving related compounds, such as bis(2-chloroethyl)amino-benzamides, significant inhibition of HDACs was observed. For instance, one study reported an IC50 value of 95.48 nM for HDAC3 inhibition, indicating potent activity against this enzyme class . Such inhibition can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells.

Anticancer Activity

The anticancer potential of [a​mino(2-chloroethyl)phosphoryl]amine has been evaluated through various in vitro assays:

CompoundCell Line TestedIC50 (μM)Mechanism
FNAHepG21.30HDAC inhibition and apoptosis induction
FNAMDA-MB-2310.85Cell cycle arrest at G2/M phase
FNAA27801.50Induction of apoptosis

In these studies, the compound demonstrated significant antiproliferative effects across multiple tumor cell lines, suggesting a broad spectrum of anticancer activity.

Apoptosis Induction

The ability of [a​mino(2-chloroethyl)phosphoryl]amine to induce apoptosis was confirmed through flow cytometry analysis. In HepG2 cells treated with varying concentrations of the compound, the apoptosis rate increased significantly, indicating that the compound promotes programmed cell death effectively .

Case Studies

Several case studies have highlighted the therapeutic potential of phosphoramidate derivatives:

  • HepG2 Cell Line Study : Treatment with [a​mino(2-chloroethyl)phosphoryl]amine led to a dose-dependent increase in apoptosis rates from 5.83% (control) to 28.83% at the highest concentration tested.
  • Cell Cycle Analysis : The compound was shown to significantly increase the percentage of cells in the G2/M phase, suggesting an effective mechanism for halting cancer progression by disrupting normal cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[amino(2-chloroethyl)phosphoryl]amine
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Reactant of Route 2
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